molecular formula C19H20ClN3O4S B4169429 2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4169429
M. Wt: 421.9 g/mol
InChI Key: KBZXRCZHXXZAEL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of aromatic rings, a sulfanyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate electrophile to form the 4-chlorophenylsulfanyl group.

    Piperazine ring functionalization: The piperazine ring is functionalized by introducing the 4-methoxy-2-nitrophenyl group through nucleophilic substitution.

    Coupling reaction: The final step involves coupling the sulfanyl intermediate with the functionalized piperazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfanyl and piperazine-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and piperazine groups could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)sulfanyl-2-methoxy-1-phenylethan-1-one
  • N,N-diethyl-2-[(4-substituted)phenylthio]acetamides
  • 1-methyl-3-phenylsulfonyl-2-piperidones

Uniqueness

2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfanyl group and a piperazine ring in the same molecule is relatively rare and can lead to unique interactions with biological targets or materials.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-27-15-4-7-17(18(12-15)23(25)26)21-8-10-22(11-9-21)19(24)13-28-16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZXRCZHXXZAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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